molecular formula C4H8ClN3O B13251673 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride

4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride

Cat. No.: B13251673
M. Wt: 149.58 g/mol
InChI Key: LSFLCGOVWLWGDX-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an amino group and a methyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

4-amino-5-methyl-1,2-dihydropyrazol-3-one;hydrochloride

InChI

InChI=1S/C4H7N3O.ClH/c1-2-3(5)4(8)7-6-2;/h5H2,1H3,(H2,6,7,8);1H

InChI Key

LSFLCGOVWLWGDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)N.Cl

Origin of Product

United States

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